what is the structure of tert-Butyl allylcarbamate
what is the structure of tert-Butyl allylcarbamate
An In-depth Technical Guide to tert-Butyl Allylcarbamate for Researchers, Scientists, and Drug Development Professionals
Abstract
tert-Butyl allylcarbamate, a carbamate ester, is a vital bifunctional molecule in modern organic synthesis. Its structure incorporates a tert-butoxycarbonyl (Boc) protecting group on a nitrogen atom, alongside a synthetically versatile allyl group. This unique combination allows for the strategic manipulation of amine functionalities while enabling a diverse array of subsequent chemical transformations at the allylic position. This guide provides a comprehensive technical overview of the structure, properties, synthesis, and key applications of tert-butyl allylcarbamate, tailored for professionals in chemical research and pharmaceutical development.
Core Structural Analysis and Physicochemical Properties
At its core, tert-butyl allylcarbamate is an N-protected allylamine. The structure is defined by two key functional components that dictate its chemical behavior and utility.
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The tert-Butoxycarbonyl (Boc) Group: This moiety serves as a robust protecting group for the amine. The steric bulk of the tert-butyl group shields the nitrogen lone pair, rendering it significantly less nucleophilic and basic. This protection is stable to a wide range of reagents and reaction conditions, including many nucleophiles, bases, and catalytic hydrogenation conditions. The Boc group can be readily cleaved under specific acidic conditions (e.g., trifluoroacetic acid) or thermal stress, regenerating the free amine when desired.
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The Allyl Group: The terminal alkene of the allyl group (
) is a locus of high reactivity.[1] It can participate in a multitude of reactions, including electrophilic additions, olefin metathesis, and various palladium-catalyzed cross-coupling reactions, making it an invaluable handle for molecular elaboration.[1]
The interplay of these two groups makes tert-butyl allylcarbamate a strategic building block for introducing a protected nitrogen atom that can be deprotected and/or further functionalized at a later synthetic stage.
Caption: 2D structure of tert-Butyl allylcarbamate.
Physicochemical Data Summary
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₅NO₂ | [2][3][4] |
| Molecular Weight | 157.21 g/mol | [2][3][4][5] |
| IUPAC Name | tert-butyl N-prop-2-enylcarbamate | [3][5] |
| CAS Number | 78888-18-3 | [3][4] |
| Appearance | White to light yellow powder or lump | |
| Melting Point | 36-38 °C (lit.) | [4][6][7] |
| Boiling Point | 48-50°C / 0.3 mmHg | [6][7] |
| Density | 0.938 g/mL at 25 °C (lit.) | [4][6][7] |
| Solubility | Insoluble in water; soluble in methanol and other organic solvents. | [1][7] |
Synthesis Protocol: N-Boc Protection of Allylamine
The synthesis of tert-butyl allylcarbamate is a robust and high-yielding procedure based on the nucleophilic attack of allylamine on di-tert-butyl dicarbonate (Boc₂O). This reaction is a standard method for introducing the Boc protecting group onto a primary amine.
Caption: Synthetic workflow for tert-Butyl allylcarbamate.
Detailed Experimental Methodology
This protocol is adapted from established procedures for Boc protection.[7]
-
Reagent Preparation:
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In a two-necked round-bottomed flask equipped with a magnetic stir bar and an argon inlet, dissolve freshly distilled allylamine (1.0 eq.) in anhydrous dichloromethane (CH₂Cl₂).
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Cool the flask to 0 °C using an ice bath.
-
-
Reaction Execution:
-
In a separate flask, dissolve di-tert-butyl dicarbonate (Boc₂O, 1.0 eq.) in anhydrous dichloromethane.[7]
-
Add the Boc₂O solution dropwise to the cooled, stirring allylamine solution over 15-20 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 12-18 hours.
-
-
Work-up and Purification:
-
Monitor the reaction to completion using Thin Layer Chromatography (TLC).
-
Upon completion, transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃ solution, and finally with brine.
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Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
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Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
If necessary, purify the product via flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure compound.
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Applications in Research and Development
The utility of tert-butyl allylcarbamate stems from its ability to act as a linchpin in multi-step synthetic sequences.
Amine Protection and Masking
The primary role of the Boc group is to temporarily mask the reactivity of the amine.[8] This is crucial in complex syntheses where the nitrogen atom could otherwise interfere with reactions intended for other parts of the molecule, such as acting as a base or a competing nucleophile. The Boc group's stability and predictable cleavage make it a cornerstone of modern protecting group strategy.
Synthesis of Heterocycles and Complex Amines
The allyl group provides a reactive handle for a wide range of C-C and C-N bond-forming reactions. This is particularly valuable in the synthesis of nitrogen-containing heterocycles, which are prevalent motifs in pharmaceuticals. For instance, it is used in the synthesis of isoxazolidines and 5-substituted thiazolidin-2-ones.[1]
Intermediate in Pharmaceutical Synthesis
Tert-butyl carbamate derivatives are key intermediates in the synthesis of various active pharmaceutical ingredients (APIs). For example, related structures are used to synthesize the anticonvulsant drug Lacosamide.[9] The use of a Boc-protected intermediate can offer advantages over other protecting groups like Cbz, such as avoiding heavy metal catalysts for deprotection and potentially improving yields and process scalability.[9]
Structural Verification and Characterization
Confirming the identity and purity of synthesized tert-butyl allylcarbamate is achieved through standard spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is highly diagnostic. Key expected signals include:
-
A sharp, prominent singlet at ~1.45 ppm, integrating to 9 protons, corresponding to the chemically equivalent protons of the tert-butyl group.[10][11]
-
A multiplet for the terminal vinyl protons (=CH₂) around 5.1-5.2 ppm.
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A multiplet for the internal vinyl proton (-CH=) around 5.8-5.9 ppm.
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A triplet or doublet of triplets for the allylic methylene protons (-CH₂-N) around 3.8 ppm.
-
A broad singlet for the N-H proton, typically around 4.6-5.0 ppm, whose chemical shift can be concentration and solvent dependent.[10]
-
-
¹³C NMR: The carbon spectrum will corroborate the structure with signals for:
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The carbonyl carbon of the carbamate (~155 ppm).
-
The quaternary and methyl carbons of the tert-butyl group.
-
The three distinct carbons of the allyl group, including two in the vinyl region (~115-135 ppm) and one for the allylic carbon (~44 ppm).
-
Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence of the key functional groups:
-
A strong, sharp absorption band around 1700 cm⁻¹, characteristic of the C=O (carbonyl) stretch of the carbamate.[8]
-
A moderate band around 3300-3400 cm⁻¹ corresponding to the N-H stretch.
-
C-H stretching bands just below 3000 cm⁻¹.
-
A C=C stretch for the allyl group around 1645 cm⁻¹.
Mass Spectrometry (MS)
In electron ionization mass spectrometry (EI-MS), a characteristic fragmentation pattern involves the loss of the tert-butyl group ([M-57]⁺), which is often a prominent peak and a key identifier for tert-butyl containing compounds.[12] The molecular ion peak (M⁺) at m/z = 157 may also be observed.
References
-
ResearchGate. (n.d.). 1H NMR spectrum of tert-butyl (3-hydroxyethyl)carbamate (164). Retrieved from [Link][13]
-
Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof. Retrieved from [9]
-
ChemBK. (n.d.). Tert-butyl allylcarbamate. Retrieved from [Link][6]
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PubChem. (n.d.). tert-butyl N-(prop-2-en-1-yl)carbamate. Retrieved from [Link][5]
-
Organic Syntheses. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Retrieved from [Link][8]
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Organic Syntheses. (n.d.). Procedure. Retrieved from [Link][14]
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National Institute of Standards and Technology. (n.d.). tert-Butyl carbamate. Retrieved from [Link][15]
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CP Lab Safety. (n.d.). tert-Butyl N-Allylcarbamate, 5 grams. Retrieved from [Link][16]
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ResearchGate. (n.d.). FT-IR spectrum of tert-butyl.... Retrieved from [Link][17]
-
PubMed Central. (n.d.). MASS SPECTROMETRY-BASED METABOLOMICS. Retrieved from [Link][12]
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